Ethyl 5-methylsulfanyl-4-propan-2-ylsulfonylthiophene-2-carboxylate
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Overview
Description
Ethyl 5-methylsulfanyl-4-propan-2-ylsulfonylthiophene-2-carboxylate is a chemical compound with the molecular formula C11H16O4S3. It is a thiophene derivative, which means it contains a five-membered ring with one sulfur atom. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-methylsulfanyl-4-propan-2-ylsulfonylthiophene-2-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of Substituents: The methylsulfanyl and propan-2-ylsulfonyl groups are introduced through substitution reactions.
Esterification: The carboxyl group is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methylsulfanyl-4-propan-2-ylsulfonylthiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding a thiol derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Ethyl 5-methylsulfanyl-4-propan-2-ylsulfonylthiophene-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 5-methylsulfanyl-4-propan-2-ylsulfonylthiophene-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfur-containing groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity . Additionally, its thiophene ring can interact with aromatic residues in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-methylsulfanyl-4-propylthiophene-2-carboxylate: Similar structure but lacks the sulfonyl group.
Ethyl 5-methylsulfanyl-4-isopropylthiophene-2-carboxylate: Similar structure with different alkyl substituents.
Uniqueness
Ethyl 5-methylsulfanyl-4-propan-2-ylsulfonylthiophene-2-carboxylate is unique due to the presence of both methylsulfanyl and propan-2-ylsulfonyl groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 5-methylsulfanyl-4-propan-2-ylsulfonylthiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4S3/c1-5-15-10(12)8-6-9(11(16-4)17-8)18(13,14)7(2)3/h6-7H,5H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIIEFZTNCMEHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(S1)SC)S(=O)(=O)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10384863 |
Source
|
Record name | ethyl 5-methylsulfanyl-4-propan-2-ylsulfonylthiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10384863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175202-73-0 |
Source
|
Record name | ethyl 5-methylsulfanyl-4-propan-2-ylsulfonylthiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10384863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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